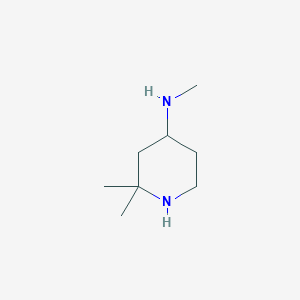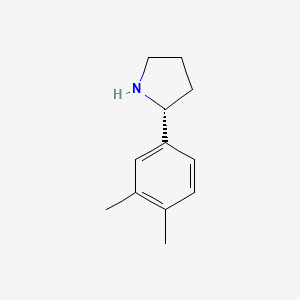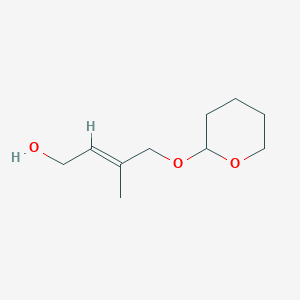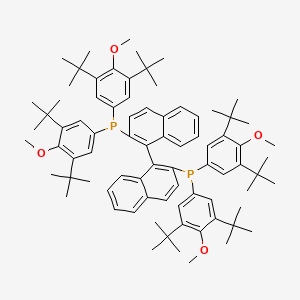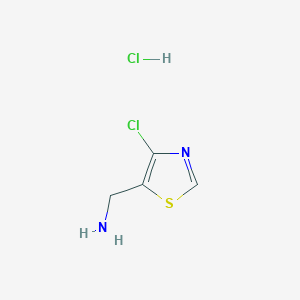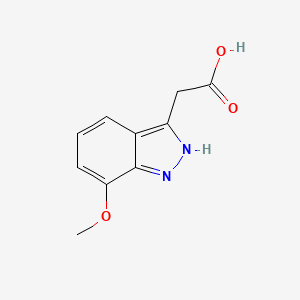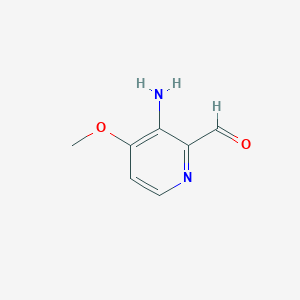
3-Amino-4-methoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinaldehyde typically involves the following steps:
Starting Material: The process begins with 3-nitro-4-methoxypicolinaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.
Purification: The product is purified by hot filtration and distillation to recover methanol, followed by cooling and filtration to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reducing agents and elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Amino-4-methoxypicolinic acid.
Reduction: 3-Amino-4-methoxypicolinalcohol.
Substitution: Various amides and sulfonamides depending on the substituents used.
Applications De Recherche Scientifique
3-Amino-4-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of an aldehyde.
4-Methoxypicolinaldehyde: Lacks the amino group at the 3-position.
3-Amino-4-hydroxybenzoic acid: Similar functional groups but with a benzoic acid core instead of a picolinaldehyde core
Uniqueness
3-Amino-4-methoxypicolinaldehyde is unique due to the combination of its functional groups and the pyridine ring structure
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-amino-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,8H2,1H3 |
Clé InChI |
CGDRHKHNNNHZCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

